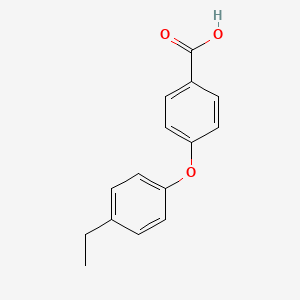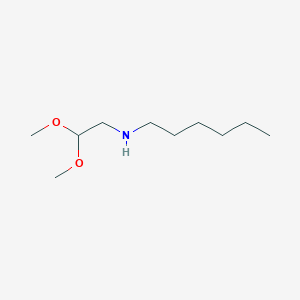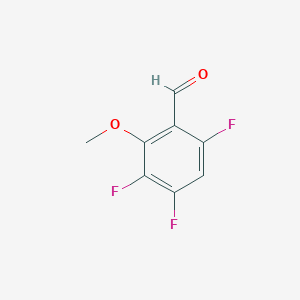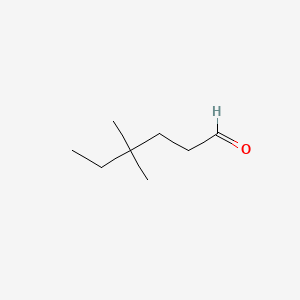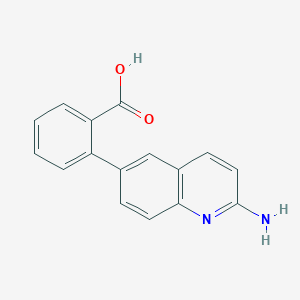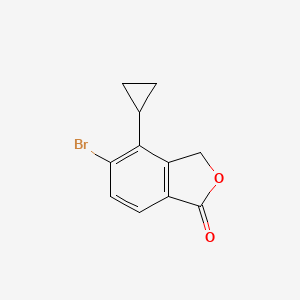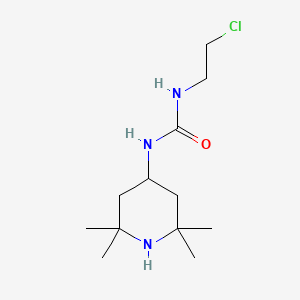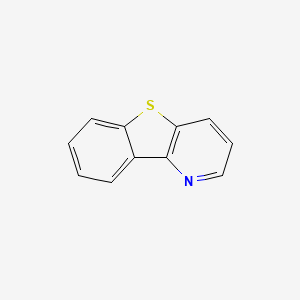
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol is a compound that features a thiazole ring, a trifluoromethyl group, and a hydroxymethyl group. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The exact details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Thiazolemethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Alpha-methyl-2-(trifluoromethyl)-thiazole: Similar structure but without the hydroxymethyl group.
Trifluoromethylthiazole derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness: 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C6H6F3NOS |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol |
InChI |
InChI=1S/C6H6F3NOS/c1-3(11)4-2-12-5(10-4)6(7,8)9/h2-3,11H,1H3 |
InChI Key |
OABNWHHJJMDKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)C(F)(F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(2-Methoxy-ethoxy)-1,1-dimethyl-ethyl]-phenylamine](/img/structure/B8675133.png)
